molecular formula C12H17N3O7S B1228955 5-(Carboxymethylaminomethyl)-2-thiouridine CAS No. 78173-95-2

5-(Carboxymethylaminomethyl)-2-thiouridine

Cat. No. B1228955
CAS RN: 78173-95-2
M. Wt: 347.35 g/mol
InChI Key: VKLFQTYNHLDMDP-PNHWDRBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Carboxymethylaminomethyl)-2-thiouridine (cmnm5(s2)U) is a tRNA modification that has been linked to mitochondrial disorders . It is introduced into tRNA by the MnmEG complex, which is a subject of study due to its potential effects on tRNA structure . The MnmEG complex is also involved in the formation of a 5-taurinomethyl (τm5) group on wobble uridines of several tRNA species .


Synthesis Analysis

The synthesis of cmnm5(s2)U involves the bacterial proteins MnmE and MnmG, which are evolutionarily conserved . MnmE binds guanosine-5′-triphosphate (GTP) and methylenetetrahydrofolate (CH2THF), while MnmG binds flavin adenine dinucleotide (FAD) and a reduced nicotinamide adenine dinucleotide (NADH) . Together with glycine, MnmEG catalyzes the installation of cmnm5 in a reaction that also requires hydrolysis of GTP .


Chemical Reactions Analysis

The MnmEG complex plays a crucial role in the chemical reactions involving cmnm5(s2)U . The complex uses GTP, CH2THF, FAD, NADH, and glycine to install cmnm5 onto wobble uridines of tRNA . The reaction also requires the hydrolysis of GTP .

Scientific Research Applications

RNA Modification and Synthesis

5-(Carboxymethylaminomethyl)-2-thiouridine (cmnm5s2U) plays a significant role in RNA modification. It has been incorporated into RNA sequences through phosphoramidite chemistry, demonstrating its utility in synthetic RNA research (Leszczynska et al., 2014). This modified nucleoside, initially identified in Bacillus subtilis tRNA, is crucial at the wobble position of the anticodon, affecting RNA function and structure (Yamada et al., 1981).

Chemical Synthesis and Characterization

Chemical synthesis and analysis of cmnm5s2U and related nucleosides offer insights into their physical and chemical properties. This includes the synthesis of S-geranylated 2-thiouridine derivatives, which have shown unique hydrophobic properties and structural characteristics (Leszczynska et al., 2016). Additionally, the synthesis of various substituted uridines has been explored to understand the structural flexibility and potential applications of these nucleosides (Bartosik & Leszczynska, 2015).

Role in tRNA Function and Structure

The presence of cmnm5s2U in tRNA is critical for understanding its role in translation and codon recognition. Studies have highlighted its presence in bacterial tRNAs, influencing the decoding process and potentially affecting protein synthesis (Sierant et al., 2016). The unusual usage of wobble modifications in mitochondrial tRNAs, including cmnm5s2U, suggests its importance in the decoding of mitochondrial mRNAs, particularly in nematodes (Sakurai et al., 2005).

properties

IUPAC Name

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O7S/c16-4-6-8(19)9(20)11(22-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)23/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,23)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLFQTYNHLDMDP-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228824
Record name 5-(Carboxymethylaminomethyl)-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Carboxymethylaminomethyl)-2-thiouridine

CAS RN

78173-95-2
Record name 5-Carboxymethylaminomethyl-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78173-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Carboxymethylaminomethyl)-2-thiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078173952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Carboxymethylaminomethyl)-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Carboxymethylaminomethyl)-2-thiouridine
Reactant of Route 2
Reactant of Route 2
5-(Carboxymethylaminomethyl)-2-thiouridine
Reactant of Route 3
5-(Carboxymethylaminomethyl)-2-thiouridine
Reactant of Route 4
5-(Carboxymethylaminomethyl)-2-thiouridine
Reactant of Route 5
5-(Carboxymethylaminomethyl)-2-thiouridine
Reactant of Route 6
5-(Carboxymethylaminomethyl)-2-thiouridine

Citations

For This Compound
222
Citations
MW Wieczorek, GD Bujacz, DA Adamiak… - Heteroatom …, 1994 - Wiley Online Library
The structure of the title compound 1 has been determined by X‐ray analysis. The following crystal data were found: orthorhombic, P2 1 2 1 2 1 , a = 5.243(2), b = 24.864(4), and c = …
Number of citations: 2 onlinelibrary.wiley.com
G Leszczynska, J Pięta, K Wozniak… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… 5-Carboxymethylaminomethyluridine (cmnm 5 U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm 5 s 2 U) are located at the wobble position in several cytosolic and …
Number of citations: 9 pubs.rsc.org
TG Hagervall, CG Edmonds, JA McCloskey… - Journal of Biological …, 1987 - Elsevier
… -2thiouridine; cmnm6s2U,5-carboxymethylaminomethyl-2-thiouridine; nm5s2U,5-… that tRNA from trmCl cells contains 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) …
Number of citations: 90 www.sciencedirect.com
G Leszczynska, P Leonczak… - … and Nucleic Acids, 2013 - Taylor & Francis
In this paper, we discuss the usefulness of reductive amination of 5-formyl-2′,3′-O-isopropylidene(-2-thio)uridine with glycine or taurine esters in the presence of sodium …
Number of citations: 11 www.tandfonline.com
G Leszczynska, K Sadowska, P Bartos… - European Journal of …, 2016 - Wiley Online Library
… Owing to unsuccessful attempts at direct N-trifluoroacetylation of unprotected cmnm5S2U (3),8 the synthesis of N-COCF 3 -protected 5-carboxymethylaminomethyl-2-thiouridine (15) …
M Sierant, G Leszczynska, K Sadowska… - Nucleic Acids …, 2016 - academic.oup.com
… Recently, highly lipophilic S-geranylated derivatives of 5-methylaminomethyl-2-thiouridine (mnm5geS2U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm5geS2U) were found at …
Number of citations: 25 academic.oup.com
Y Yamada, K Murao, H Ishikura - Nucleic acids research, 1981 - academic.oup.com
volume 9 Number 81981 Nucleic Acids Research Page 1 volume 9 Number 81981 Nucleic Acids Research 5-(Carboxymethylaminomethyl)-2-thiouridine, a new modified nucleoside …
Number of citations: 25 academic.oup.com
E Sochacka, E Lodyga-Chruscinska… - Nucleic Acids …, 2017 - academic.oup.com
… The most notable of these were the results demonstrating that anticodons with 5-methylaminomethyl-2-thiouridine (mnm5S2U) or 5-carboxymethylaminomethyl-2-thiouridine (…
Number of citations: 26 academic.oup.com
CB Reese, YS Sanghvi - Journal of the Chemical Society, Chemical …, 1984 - pubs.rsc.org
The Synthesis of 5-Carboxymethylaminsmethyluridine and 5-Carboxymethylaminomethyl-2-thiouridine … The Synthesis of 5-Carboxymethylaminsmethyluridine and 5-Carboxymethylaminomethyl-2-thiouridine …
Number of citations: 9 pubs.rsc.org
A Małkiewicz, E Sochacka, AFS Ahmed, S Yassin - Tetrahedron letters, 1983 - Elsevier
Tetrahedron Letters,Vo1.?4,No_48,pp 5395-5398,1983 0040-4039/83 $3.00 + .oo Printed in Great Britain 01983 Pergamon Press Ltd. T Page 1 Tetrahedron Letters,Vo1.?4,No_48,pp …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.